Spironolactone impurity H Spironolactone impurity H Intermediate in the preparation of a urinary metabolite of the human doping Methandienone
Brand Name: Vulcanchem
CAS No.: 55706-91-7
VCID: VC0196295
InChI: InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
SMILES: CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
Molecular Formula: C20H26O2
Molecular Weight: 298.43

Spironolactone impurity H

CAS No.: 55706-91-7

Cat. No.: VC0196295

Molecular Formula: C20H26O2

Molecular Weight: 298.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

Spironolactone impurity H - 55706-91-7

Specification

CAS No. 55706-91-7
Molecular Formula C20H26O2
Molecular Weight 298.43
IUPAC Name (8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
Standard InChI InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
SMILES CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
Appearance Light Yellow Solid
Melting Point 84-96°C

Introduction

Chemical Structure and Properties

Molecular Information

Spironolactone impurity H has a well-defined chemical structure with a molecular formula of C20H26O2 and a molecular weight of 298.43 g/mol . The compound belongs to the steroid family with a characteristic spiro structure, containing an oxirane (epoxide) ring connected to the steroid nucleus.

The structure contains multiple chiral centers, contributing to its complex three-dimensional arrangement. The chemical backbone consists of a cyclopenta[a]phenanthrene structure with specific substitutions that differentiate it from the parent compound Spironolactone.

Chemical Structure Representation

The chemical structure can be represented in various notation systems:

SMILES notation: CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C

Standard InChI: InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1

These notations provide standardized representations of the compound's structure, facilitating its identification across various chemical databases and research platforms.

Identification and Nomenclature

CAS Registry Numbers

Interestingly, Spironolactone impurity H has been associated with multiple CAS registry numbers in the literature, which may reflect different historical characterizations or slight structural variations:

  • 55706-91-7

  • 53866-24-3

This discrepancy in CAS numbers emphasizes the importance of careful identification and cross-referencing when working with this compound.

IUPAC Nomenclature

The IUPAC nomenclature for Spironolactone impurity H varies slightly across different sources, reflecting the complexity of its structure and possibly different interpretations of nomenclature rules:

  • (8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one

  • (17beta)-Spiro[androsta-1,4-diene-17,2'-oxiran]-3-one

  • (2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one (as per European Pharmacopoeia)

These variations in naming conventions highlight the complexity of steroid nomenclature and the need for precise identification methods beyond naming alone.

Synonyms and Alternative Names

Several synonyms and alternative names have been reported for this compound:

  • (1S,3aR,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxiran]-7-one

  • Spiro[17H-cyclopenta[a]phenanthrene-17,2'-oxirane]

  • (8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2′-oxiran]-3(2H)-one

The variety of names underscores the importance of using standardized identifiers such as CAS numbers or InChI codes when referencing this compound in scientific literature.

Analytical Methods for Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry has emerged as a preferred method for separating and identifying Spironolactone impurities, including impurity H. The technique provides excellent separation capabilities and high sensitivity, making it suitable for detecting low-level impurities in pharmaceutical preparations.

Thin-layer chromatography (TLC) with densitometry is another analytical approach used for the detection and quantitation of Spironolactone impurities. Various chromatographic conditions can be employed, affecting the sensitivity and specificity of the analysis.

Reference Standards

Significance in Pharmaceutical Quality Control

Regulatory Aspects

Pharmaceutical regulatory frameworks require the identification, quantification, and control of impurities in active pharmaceutical ingredients and finished drug products. Spironolactone impurity H is listed in pharmacopeial monographs, such as the European Pharmacopoeia, indicating its regulatory significance .

Current Research and Applications

Synthesis and Characterization

Research on Spironolactone impurities, including impurity H, focuses on their isolation, identification, and quantification. The development of improved synthetic routes and analytical methods continues to be an active area of research in pharmaceutical chemistry.

Stability Studies

Stability studies of Spironolactone formulations may include monitoring the formation of impurity H under various storage conditions, providing insights into degradation pathways and shelf-life determination.

Structure-Activity Relationships

Understanding the structural relationship between Spironolactone and its impurities, including impurity H, may contribute to structure-activity relationship studies, potentially informing the design of improved pharmaceutical compounds.

Data Tables and Specifications

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC20H26O2
Molecular Weight298.43 g/mol
AppearanceLight Yellow Solid
Melting Point84-96°C
CAS Numbers55706-91-7, 53866-24-3
Purity (Reference Standard)> 95%

IUPAC and Alternative Names

NomenclatureNameSource
IUPAC Name (EP)(2′S)-Spiro[androst-4,6-diene-17,2′-oxiran]-3-one
Alternative IUPAC(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
Alternative IUPAC(17beta)-Spiro[androsta-1,4-diene-17,2'-oxiran]-3-one
Alternative IUPAC(1S,3aR,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxiran]-7-one

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